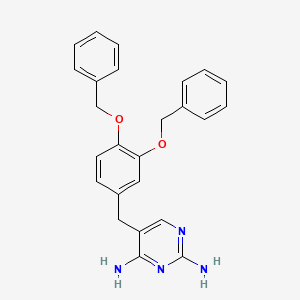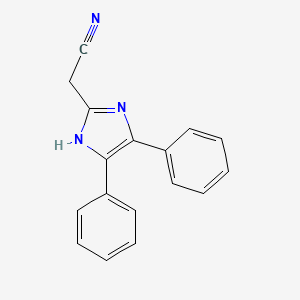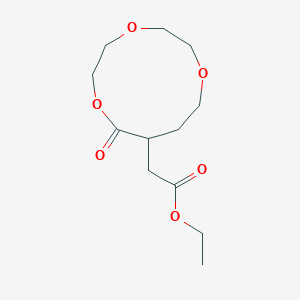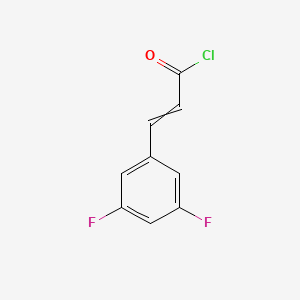![molecular formula C14H13N3O2 B12563354 N-{4-[(E)-Phenyldiazenyl]phenyl}glycine CAS No. 143338-04-9](/img/structure/B12563354.png)
N-{4-[(E)-Phenyldiazenyl]phenyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(E)-Phenyldiazenyl]phenyl}glycine is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound is notable for its vibrant color and is often used in dye chemistry. The structure of this compound consists of a glycine moiety attached to a phenyldiazenyl group, making it a derivative of glycine with an azo linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(E)-Phenyldiazenyl]phenyl}glycine typically involves the diazotization of aniline derivatives followed by coupling with glycine. The process can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with glycine in an alkaline medium to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Continuous flow reactors for diazotization to maintain consistent reaction conditions.
- Efficient mixing and temperature control during the coupling reaction to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: N-{4-[(E)-Phenyldiazenyl]phenyl}glycine undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are employed under controlled conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-{4-[(E)-Phenyldiazenyl]phenyl}glycine has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of azo dyes for textiles, food coloring, and cosmetics.
Mechanism of Action
The mechanism of action of N-{4-[(E)-Phenyldiazenyl]phenyl}glycine involves its interaction with biological molecules through its azo linkage. The compound can undergo reduction in vivo to release aromatic amines, which can interact with cellular components. The molecular targets and pathways involved include:
Enzymatic Reduction: Enzymes such as azoreductases catalyze the reduction of the azo bond.
Interaction with Proteins: The released amines can bind to proteins, affecting their function and activity.
Comparison with Similar Compounds
N-{4-[(E)-Phenyldiazenyl]phenyl}glycine can be compared with other azo compounds such as:
N,N-Dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline: Similar in structure but with dimethyl groups, used in dye chemistry.
Phenylglycine Derivatives: These compounds share the glycine moiety but differ in the attached aromatic groups, affecting their chemical properties and applications.
Uniqueness: this compound is unique due to its specific combination of glycine and azo linkage, providing distinct chemical reactivity and applications in various fields.
Properties
CAS No. |
143338-04-9 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(4-phenyldiazenylanilino)acetic acid |
InChI |
InChI=1S/C14H13N3O2/c18-14(19)10-15-11-6-8-13(9-7-11)17-16-12-4-2-1-3-5-12/h1-9,15H,10H2,(H,18,19) |
InChI Key |
AVWVEYXVOGAPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


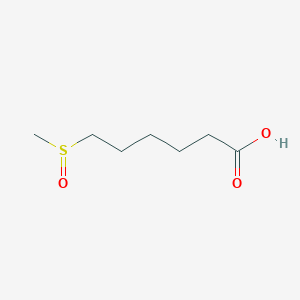
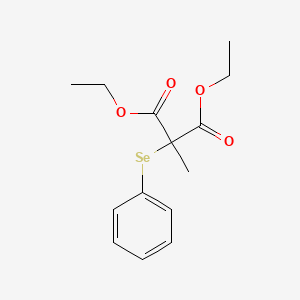
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)
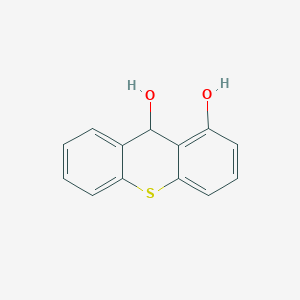
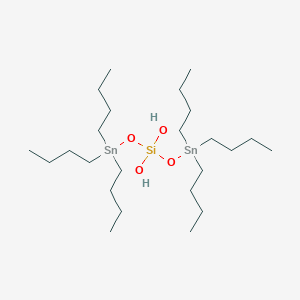
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
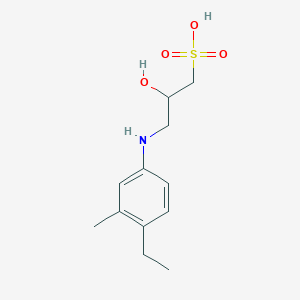
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
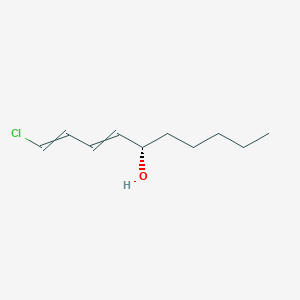
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
